molecular formula C9H7BrO3S B12507252 7-Bromo-2-methyl-1,4-benzoxathiine 4,4-dioxide

7-Bromo-2-methyl-1,4-benzoxathiine 4,4-dioxide

Cat. No.: B12507252
M. Wt: 275.12 g/mol
InChI Key: GMHFVMMSWDQAJD-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1,4-benzoxathiine 4,4-dioxide is a heterocyclic compound that contains both oxygen and sulfur atoms in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and the benzoxathiine ring system imparts unique chemical properties to this compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-1,4-benzoxathiine 4,4-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxyacetophenone derivatives with sulfur-containing reagents under specific conditions. For example, mesylation of 2-hydroxyacetophenones followed by intramolecular cyclization can yield the desired benzoxathiine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of readily available raw materials, efficient catalysts, and environmentally friendly solvents. The goal is to achieve high yields and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-1,4-benzoxathiine 4,4-dioxide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfur atom in the benzoxathiine ring can undergo oxidation or reduction, leading to different oxidation states and derivatives.

    Cyclization and Ring-Opening: The benzoxathiine ring can participate in cyclization and ring-opening reactions, forming new heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzoxathiine derivatives, while oxidation and reduction reactions can produce different oxidation states of the sulfur atom.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-1,4-benzoxathiine 4,4-dioxide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-2-methyl-1,4-benzoxathiine 4,4-dioxide include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and the benzoxathiine ring system. This combination imparts unique chemical properties, such as reactivity and electronic characteristics, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H7BrO3S

Molecular Weight

275.12 g/mol

IUPAC Name

7-bromo-2-methyl-1,4λ6-benzoxathiine 4,4-dioxide

InChI

InChI=1S/C9H7BrO3S/c1-6-5-14(11,12)9-3-2-7(10)4-8(9)13-6/h2-5H,1H3

InChI Key

GMHFVMMSWDQAJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CS(=O)(=O)C2=C(O1)C=C(C=C2)Br

Origin of Product

United States

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